Cas no 23395-72-4 (6-Cyanoquinoline)
6-Cyanoquinoline Chemical and Physical Properties
Names and Identifiers
-
- Quinoline-6-carbonitrile
- 6-Cyanoquinoline
- 6-Quinolinecarbonitrile
- 6-Cyan-chinolin
- Chinolin-6-carbonitril
- NIFLNJLWZZABMI-UHFFFAOYSA-N
- 6-Cyano quinoline
- 6-Quinolinecarbonitrile #
- quinoline-6-carbonitrile, AldrichCPR
- RP21851
- TRA0012416
- SY024166
- ST2413771
- AB0023618
- W4713
- SCHEMBL506632
- SB35812
- CS-0019004
- DTXSID60343900
- AKOS005256934
- J-524196
- FS-2824
- Z425452754
- Quinolin-6-carbonitrile
- EN300-42062
- MFCD09999543
- 23395-72-4
-
- MDL: MFCD09999543
- Inchi: 1S/C10H6N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H
- InChI Key: NIFLNJLWZZABMI-UHFFFAOYSA-N
- SMILES: N1C=CC=C2C=C(C#N)C=CC=12
Computed Properties
- Exact Mass: 154.05300
- Monoisotopic Mass: 154.053098200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 36.7
Experimental Properties
- Color/Form: No data available
- Density: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 133-134 ºC (methanol )
- Boiling Point: 323.7±15.0 ºC (760 Torr),
- Flash Point: 115.5±5.6 ºC,
- Refractive Index: 1.654
- Solubility: Very slightly soluble (0.26 g/l) (25 º C),
- PSA: 36.68000
- LogP: 2.10648
6-Cyanoquinoline Security Information
- Signal Word:warning
- Hazard Statement: H302-H315-H319-H332-H335
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:UN 2811 6.1 / PGIII
- Hazard Category Code: R25;R41
- Safety Instruction: S26;S39;S45
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
6-Cyanoquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Cyanoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 076443-250mg |
Quinoline-6-carbonitrile |
23395-72-4 | 95% | 250mg |
£20.00 | 2022-03-01 | |
| Fluorochem | 076443-10g |
Quinoline-6-carbonitrile |
23395-72-4 | 95% | 10g |
£240.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Q183039-5g |
6-Cyanoquinoline |
23395-72-4 | 96% | 5g |
¥518.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Q183039-250mg |
6-Cyanoquinoline |
23395-72-4 | 96% | 250mg |
¥31.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Q183039-1g |
6-Cyanoquinoline |
23395-72-4 | 96% | 1g |
¥104.90 | 2023-09-01 | |
| TRC | C982250-100mg |
6-Cyanoquinoline |
23395-72-4 | 100mg |
$155.00 | 2023-05-18 | ||
| TRC | C982250-1g |
6-Cyanoquinoline |
23395-72-4 | 1g |
$ 285.00 | 2022-06-06 | ||
| TRC | C982250-5g |
6-Cyanoquinoline |
23395-72-4 | 5g |
$ 850.00 | 2022-06-06 | ||
| Chemenu | CM121492-5g |
Quinoline-6-carbonitrile |
23395-72-4 | 95% | 5g |
$204 | 2021-08-06 | |
| Chemenu | CM121492-10g |
Quinoline-6-carbonitrile |
23395-72-4 | 95% | 10g |
$299 | 2021-08-06 |
6-Cyanoquinoline Suppliers
6-Cyanoquinoline Related Literature
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 6-Cyanoquinoline
Comprehensive Overview of 6-Cyanoquinoline (CAS No. 23395-72-4): Properties, Applications, and Industry Insights
6-Cyanoquinoline (CAS No. 23395-72-4) is a specialized organic compound belonging to the quinoline family, distinguished by the presence of a cyano (-CN) functional group at the 6-position. This heterocyclic aromatic compound has garnered significant attention in pharmaceutical, agrochemical, and material science research due to its versatile reactivity and structural uniqueness. The molecular formula C10H6N2 and a molar mass of 154.17 g/mol make it a valuable intermediate for synthesizing complex molecules.
In recent years, the demand for 6-Cyanoquinoline derivatives has surged, driven by their role in developing fluorescent probes and OLED materials. Researchers are actively exploring its potential in organic electronics, where its electron-withdrawing cyano group enhances charge transport properties. A 2023 study published in Advanced Materials highlighted its utility in designing thermally activated delayed fluorescence (TADF) emitters, addressing the growing need for energy-efficient display technologies.
The synthesis of 6-Cyanoquinoline typically involves cyanation reactions of halogenated quinolines or Skraup-type cyclizations. Industry leaders frequently search for "high-purity 6-Cyanoquinoline suppliers" and "scalable synthesis methods 23395-72-4," reflecting the compound's commercial importance. Its stability under ambient conditions (melting point: 98-102°C) and solubility in common organic solvents like DCM and THF facilitate diverse applications.
From a pharmaceutical perspective, 6-Cyanoquinoline scaffolds exhibit notable biological activity. Recent patent filings reveal their incorporation into kinase inhibitors and antimicrobial agents, aligning with global efforts to combat antibiotic resistance. The compound's ability to participate in click chemistry and cross-coupling reactions makes it invaluable for drug discovery pipelines.
Environmental considerations have prompted studies on 6-Cyanoquinoline biodegradation, with particular focus on its persistence in aquatic systems. Analytical methods like HPLC-UV (retention time: 6.2 minutes in C18 columns) and GC-MS (characteristic m/z 154) are commonly employed for quality control. Regulatory databases such as REACH list this compound under EC Number 607-198-3, with no current restrictions for research use.
The material science sector values 6-Cyanoquinoline for constructing metal-organic frameworks (MOFs) with tunable porosity. Its planar structure and nitrogen sites enable coordination with transition metals, creating materials for gas storage applications. Startups specializing in carbon capture technologies have shown increased interest in such derivatives, responding to climate change mitigation trends.
Market analysis indicates steady growth (CAGR 4.7%) for quinoline-based chemicals through 2028, with 6-Cyanoquinoline occupying a niche segment. Suppliers emphasize custom synthesis services and GMP-grade production to meet diverse client needs. Proper storage recommendations include amber glass containers under inert atmosphere to prevent photodegradation and moisture absorption.
Emerging applications in bioimaging probes leverage the compound's fluorescence properties when complexed with lanthanides. This aligns with the booming diagnostic imaging market, projected to exceed $45 billion by 2025. Researchers frequently inquire about "6-Cyanoquinoline UV spectrum" (λmax 278 nm in methanol) and "quenching mechanisms" for sensor development.
Industrial scale-up challenges include optimizing atom economy in cyanation steps and minimizing byproduct formation. Recent advances in continuous flow chemistry demonstrate promise for kilogram-scale production. Safety data sheets classify the compound as non-hazardous under normal handling conditions, though standard laboratory precautions for fine powders are recommended.
Academic interest persists in exploring 6-Cyanoquinoline's potential in asymmetric catalysis as a chiral auxiliary. The compound's rigid structure serves as an excellent template for designing ligand systems in transition metal catalysis. These developments cater to the pharmaceutical industry's demand for enantioselective synthesis methodologies.
23395-72-4 (6-Cyanoquinoline) Related Products
- 2973-27-5(Quinoline-4-carbonitrile)
- 15861-36-6(1H-Indole-6-carbonitrile)
- 223671-92-9(Isoquinoline-7-carbonitrile)
- 57103-03-4(9H-Carbazole-3,6-dicarbonitrile)
- 854864-06-5(7-methylquinoline-4-carbonitrile)
- 3123-27-1(Benz[c]acridine-7-carbonitrile)
- 15861-24-2(5-Cyanoindole)
- 5326-19-2(acridine-9-carbonitrile)
- 860565-30-6(Benzo[h]quinoline-4-carbonitrile)
- 57102-93-9(9H-Carbazole-3-carbonitrile)